molecular formula C19H23Cl2NO3S B12129271 C19H23Cl2NO3S

C19H23Cl2NO3S

Katalognummer: B12129271
Molekulargewicht: 416.4 g/mol
InChI-Schlüssel: QMWLMGMUJVWGBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane]amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, including the formation of the cyclopropane ring, introduction of the dichloroethenyl group, and subsequent amide formation. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-{[(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane]amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and other substitution reactions can occur, especially at the dichloroethenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-{[(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane]amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 2-{[(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane]amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-{[(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane]amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: can be compared with other cyclopropane-containing compounds and benzothiophene derivatives.

  • Similar compounds include Ethyl 2-{[(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane]amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate analogs with variations in the substituents on the cyclopropane ring or the benzothiophene moiety.

Uniqueness

The uniqueness of Ethyl 2-{[(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane]amido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C19H23Cl2NO3S

Molekulargewicht

416.4 g/mol

IUPAC-Name

N-benzyl-3-(2,2-dichloroethenyl)-N-(1,1-dioxothiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C19H23Cl2NO3S/c1-19(2)15(10-16(20)21)17(19)18(23)22(11-13-6-4-3-5-7-13)14-8-9-26(24,25)12-14/h3-7,10,14-15,17H,8-9,11-12H2,1-2H3

InChI-Schlüssel

QMWLMGMUJVWGBJ-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(C1C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3)C=C(Cl)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.